4-Chloro-7-methoxy-6-quinolyl Acetate

Description

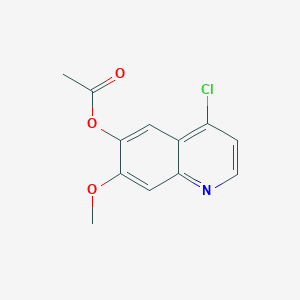

4-Chloro-7-methoxy-6-quinolyl acetate (CAS: 23055-75-6) is a quinazoline derivative with the molecular formula C₁₁H₉ClN₂O₃ and a molar mass of 252.65 g/mol . Its structure features a chloro substituent at position 4, a methoxy group at position 7, and an acetate ester at position 6 of the quinazoline backbone. This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate for kinase inhibitors and anticancer agents.

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

(4-chloro-7-methoxyquinolin-6-yl) acetate |

InChI |

InChI=1S/C12H10ClNO3/c1-7(15)17-12-5-8-9(13)3-4-14-10(8)6-11(12)16-2/h3-6H,1-2H3 |

InChI Key |

WTUMMCSMKWOBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CN=C2C=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-quinolyl acetate typically involves the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methoxy-6-quinolyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-7-methoxy-6-quinolyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-6-quinolyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Quinoline/Quinazoline Derivatives

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position : Methoxy groups at C7 (as in the baseline compound) versus C8 (CAS 214476-78-5) significantly alter electronic properties and steric hindrance, impacting binding affinity in kinase inhibitors .

- Functional Groups : The presence of a carbonitrile group (CAS 214476-78-5) enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Conversely, the carboxylic acid in CAS 62482-29-5 increases hydrophilicity, favoring solubility in aqueous media .

- Complex Modifications: The hydrochloride salt of CAS 612501-80-1 includes a halogenated anilino group, which enhances pharmacological activity by mimicking ATP-binding motifs in kinases .

Coumarin and Steroid Derivatives

Table 2: Non-Quinoline Comparators

Key Observations :

- Structural Divergence : While 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate shares an acetate group, its coumarin core differs from quinazoline, leading to distinct biological targets (e.g., vitamin K antagonism) .

- Pharmacological Contrast : Megestrol acetate’s steroid backbone and acetate group at C17 enable progestogenic activity, unlike the kinase-targeting quinazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.